molecular formula C15H10BrClN2O3S2 B2567173 N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 895456-73-2

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No. B2567173
CAS RN: 895456-73-2
M. Wt: 445.73
InChI Key: DNRIPVKQMNEYOC-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide, also known as BTA-EG6, is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

  • Synthesis and Characterization :

    • N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide derivatives have been synthesized and characterized for various scientific purposes. For instance, compounds with similar structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, as well as their hemolytic activity. These studies involve detailed spectroscopic techniques for structural elucidation (Nafeesa et al., 2017).
  • Antimicrobial and Enzyme Inhibition Potential :

    • Similar compounds have been researched for their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. This research indicates the potential application of these compounds in developing treatments for conditions related to these enzymes (Abbasi et al., 2019).
  • Photovoltaic Efficiency and Ligand-Protein Interactions :

    • Studies have been conducted on the photochemical and thermochemical modeling of similar compounds to analyze their potential as photosensitizers in dye-sensitized solar cells. The research extends to molecular docking to understand ligand-protein interactions, indicating broader applications in both energy and biological fields (Mary et al., 2020).
  • Crystallography and Molecular Structure :

    • The crystallographic studies of related compounds reveal insights into their molecular structures and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Saravanan et al., 2016).
  • Antiviral and Antitumor Activities :

    • Research on similar compounds has explored their antiviral and antitumor activities. This includes the synthesis of derivatives and their evaluation against specific viruses and cancer cell lines, highlighting the potential of these compounds in medical and pharmaceutical research (Chen et al., 2010).
  • Computational and Molecular Docking Studies :

    • Computational studies and molecular docking have been employed to explore the interactions of similar compounds with biological targets. This approach is instrumental in drug discovery and understanding the mechanisms of action of potential therapeutic agents (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIPVKQMNEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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